Cas no 1505567-10-1 (4-butylpiperidine-2-carboxylic acid)

4-butylpiperidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-butylpiperidine-2-carboxylic acid
- 1505567-10-1
- EN300-1476913
- SCHEMBL5515581
-
- Inchi: 1S/C10H19NO2/c1-2-3-4-8-5-6-11-9(7-8)10(12)13/h8-9,11H,2-7H2,1H3,(H,12,13)
- InChI Key: YJGGBMKCNMLJBD-UHFFFAOYSA-N
- SMILES: OC(C1CC(CCCC)CCN1)=O
Computed Properties
- Exact Mass: 185.141578849g/mol
- Monoisotopic Mass: 185.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 49.3Ų
4-butylpiperidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1476913-10000mg |
4-butylpiperidine-2-carboxylic acid |
1505567-10-1 | 10000mg |
$3622.0 | 2023-09-29 | ||
Enamine | EN300-1476913-500mg |
4-butylpiperidine-2-carboxylic acid |
1505567-10-1 | 500mg |
$809.0 | 2023-09-29 | ||
Enamine | EN300-1476913-50mg |
4-butylpiperidine-2-carboxylic acid |
1505567-10-1 | 50mg |
$707.0 | 2023-09-29 | ||
Enamine | EN300-1476913-1000mg |
4-butylpiperidine-2-carboxylic acid |
1505567-10-1 | 1000mg |
$842.0 | 2023-09-29 | ||
Enamine | EN300-1476913-250mg |
4-butylpiperidine-2-carboxylic acid |
1505567-10-1 | 250mg |
$774.0 | 2023-09-29 | ||
Enamine | EN300-1476913-5000mg |
4-butylpiperidine-2-carboxylic acid |
1505567-10-1 | 5000mg |
$2443.0 | 2023-09-29 | ||
Enamine | EN300-1476913-100mg |
4-butylpiperidine-2-carboxylic acid |
1505567-10-1 | 100mg |
$741.0 | 2023-09-29 | ||
Enamine | EN300-1476913-2500mg |
4-butylpiperidine-2-carboxylic acid |
1505567-10-1 | 2500mg |
$1650.0 | 2023-09-29 | ||
Enamine | EN300-1476913-1.0g |
4-butylpiperidine-2-carboxylic acid |
1505567-10-1 | 1g |
$0.0 | 2023-06-06 |
4-butylpiperidine-2-carboxylic acid Related Literature
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
Additional information on 4-butylpiperidine-2-carboxylic acid
Exploring the Chemistry and Applications of 4-Butylpiperidine-2-carboxylic Acid (CAS No. 1505567-10-1)
In the realm of organic chemistry, 4-butylpiperidine-2-carboxylic acid (CAS No. 1505567-10-1) stands out as a versatile compound with significant potential in pharmaceutical and agrochemical research. This piperidine derivative, characterized by its unique butyl side chain and carboxylic acid functional group, has garnered attention for its structural adaptability and bioactive properties. Researchers and industry professionals frequently search for 4-butylpiperidine-2-carboxylic acid synthesis, CAS 1505567-10-1 applications, and piperidine derivatives in drug discovery, reflecting its growing relevance in modern science.
The molecular structure of 4-butylpiperidine-2-carboxylic acid combines a six-membered piperidine ring with a butyl substituent at the 4-position and a carboxylic acid group at the 2-position. This configuration imparts both lipophilic and hydrophilic properties, making it an attractive scaffold for designing compounds with optimized bioavailability. Recent studies highlight its role as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. The compound’s CAS registry number (1505567-10-1) ensures precise identification in chemical databases, a critical factor for reproducibility in research.
One of the most searched topics related to this compound is its synthetic route optimization. Traditional methods involve reductive amination of ketones or cyclization reactions, but newer catalytic asymmetric synthesis techniques have improved enantioselectivity—a key concern for pharmaceutical applications. Environmental sustainability is another hot topic; researchers now explore green chemistry approaches for synthesizing 4-butylpiperidine-2-carboxylic acid, such as using biocatalysts or microwave-assisted reactions to reduce waste and energy consumption.
In drug discovery, 4-butylpiperidine-2-carboxylic acid serves as a precursor for chiral auxiliaries and ligands in asymmetric catalysis. Its structural motif appears in compounds investigated for neuroprotective effects and metabolic disorder treatments, aligning with current trends in precision medicine. The agrochemical sector also exploits its derivatives for crop protection agents, capitalizing on the piperidine core’s ability to interact with biological targets. Searches for piperidine-based pesticides and CAS 1505567-10-1 safety data underscore these applications.
From an analytical perspective, advanced techniques like HPLC-MS and NMR spectroscopy are essential for characterizing 4-butylpiperidine-2-carboxylic acid purity and stereochemistry. Quality control remains a priority, as evidenced by frequent queries about CAS 1505567-10-1 suppliers and certification standards. The compound’s storage stability and solubility profiles are equally critical for industrial scale-up, topics often discussed in chemical formulation forums.
Looking ahead, the integration of AI-driven molecular design and high-throughput screening could unlock novel applications for 4-butylpiperidine-2-carboxylic acid. As the scientific community prioritizes sustainable chemistry and targeted therapeutics, this compound’s adaptability ensures its continued prominence. Whether as a research reagent or a pharmaceutical intermediate, its value lies in bridging fundamental science with real-world solutions—a narrative increasingly reflected in search trends and academic discourse.
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